

Spectroscopic Analysis of 2-Hydroxy-3-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxy-3-nitrobenzaldehyde*

Cat. No.: *B105151*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-3-nitrobenzaldehyde** (CAS No: 5274-70-4), a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, along with standardized experimental protocols for data acquisition. This information is crucial for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Hydroxy-3-nitrobenzaldehyde**. It is important to note that while some of this data is derived from experimental spectra, other values are based on predictions from structurally similar compounds due to the limited availability of a complete, high-resolution dataset for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0 - 12.0	Singlet (broad)	-	Phenolic OH
~10.3	Singlet	-	Aldehyde CHO
~8.2 - 8.4	Doublet of Doublets	~8, ~2	Aromatic H (ortho to NO ₂)
~7.8 - 8.0	Doublet of Doublets	~8, ~2	Aromatic H (ortho to CHO)
~7.2 - 7.4	Triplet	~8	Aromatic H (meta to both)

Note: Predicted values are based on the analysis of structurally similar nitro- and hydroxy-substituted benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde C=O
~160	C-OH
~140	C-NO ₂
~138	Aromatic CH
~125	Aromatic CH
~122	Aromatic C-CHO
~120	Aromatic CH

Note: Predicted values are based on typical chemical shifts for substituted aromatic rings. The assignments are tentative and would require 2D NMR experiments for confirmation.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
3000 - 3100	Medium	C-H stretch (aromatic)
2700 - 2900	Weak	C-H stretch (aldehyde)
1680 - 1710	Strong	C=O stretch (aldehyde, conjugated)
1500 - 1550	Strong	N=O asymmetric stretch (nitro)
1450 - 1600	Medium	C=C stretch (aromatic)
1330 - 1370	Strong	N=O symmetric stretch (nitro)

Note: These are characteristic absorption ranges for the functional groups present in **2-Hydroxy-3-nitrobenzaldehyde**.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_{max})

Wavelength (λ_{max}) nm	Solvent
~350, ~260, ~220	Ethanol (typical)

Note: Values are estimated from the NIST Chemistry WebBook spectrum. The exact λ_{max} and molar absorptivity are dependent on the solvent used.[\[2\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:

- Accurately weigh 5-10 mg of dry **2-Hydroxy-3-nitrobenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

- Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tune and shim the probe to the specific solvent.
- Set the sample temperature, typically to 25 °C.

- ^1H NMR Acquisition:

- Acquire a single-pulse ^1H spectrum.
- Typical parameters:
 - Pulse angle: 30°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Perform phase and baseline corrections.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **2-Hydroxy-3-nitrobenzaldehyde** sample directly onto the center of the ATR crystal.
- Instrument Setup:

- Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Spectrum Acquisition:
 - Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a background subtraction.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Label the significant peaks corresponding to the functional groups.[\[3\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which correspond to electronic transitions within the molecule.

Methodology:

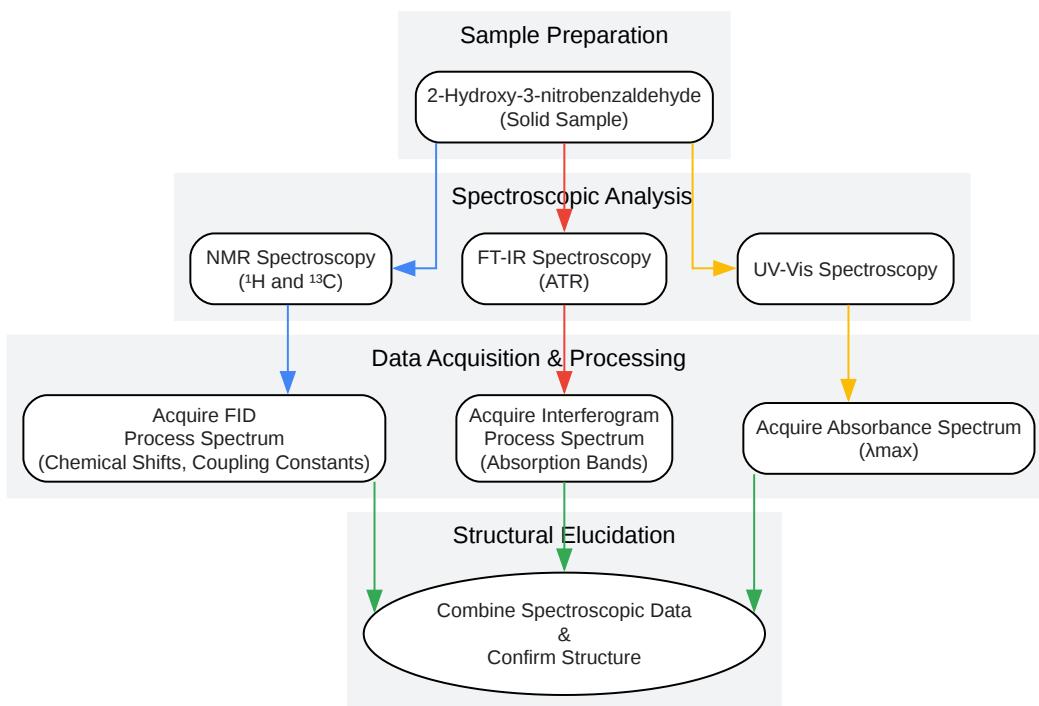
- Sample Preparation:
 - Prepare a stock solution of **2-Hydroxy-3-nitrobenzaldehyde** of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
 - Perform a serial dilution to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the range of 1-10 $\mu\text{g}/\text{mL}$ is often suitable.[\[1\]](#)

- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a matched pair of quartz cuvettes with the pure solvent to be used as the blank.
 - Place the cuvettes in the reference and sample holders and run a baseline correction over the desired wavelength range.
- Spectrum Acquisition:
 - Empty the sample cuvette and rinse it with the dilute sample solution before filling it.
 - Place the sample cuvette back into the sample holder.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Analysis:
 - The resulting spectrum will plot absorbance versus wavelength.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Hydroxy-3-nitrobenzaldehyde**.

Workflow for Spectroscopic Analysis of 2-Hydroxy-3-nitrobenzaldehyde

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Caption: Workflow for the Spectroscopic Analysis.

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